N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity .
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-13(2,3)19-11-12(15-16-19)10-17(4)8-9-18-7-5-6-14-18/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJHPRSXQNGUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(C)CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
Introduction of the tert-butyl group: The tert-butyl group is introduced to the triazole ring through alkylation.
Attachment of the pyrazole moiety: The pyrazole ring is then attached to the triazole ring via a methyl bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine primarily undergoes:
Click Chemistry Reactions: It is a key ligand in CuAAC reactions, facilitating the formation of 1,2,3-triazoles from azides and alkynes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazole and pyrazole rings.
Common Reagents and Conditions
Copper Catalysts: Copper(I) salts are commonly used as catalysts in CuAAC reactions.
Solvents: Water, DMSO, and DMF are frequently used solvents due to their ability to dissolve both the reactants and the product.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
The major products formed from reactions involving this compound are 1,2,3-triazoles, which are valuable in various chemical and biological applications .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: It is used in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of advanced materials and polymers through click chemistry
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, stabilizing the catalytic complex and facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process involves the formation of a copper-acetylide intermediate, which then reacts with the azide to produce the triazole product .
Comparison with Similar Compounds
Similar Compounds
TBTA (tris(benzyltriazolylmethyl)amine): Another ligand used in CuAAC reactions, but less water-soluble and biocompatible compared to N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine.
THPTA (tris(hydroxypropyltriazolylmethyl)amine): A ligand with similar applications but differing in solubility and reaction kinetics.
BTTES (bis(tert-butyltriazolylmethyl)ethylsulfide): A structurally related compound with comparable catalytic properties but different solubility and stability profiles.
Uniqueness
This compound stands out due to its superior water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity. These properties make it particularly valuable in biological and medicinal chemistry applications .
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